molecular formula C9H11ClN2O2 B1456633 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride CAS No. 52798-09-1

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Cat. No. B1456633
CAS RN: 52798-09-1
M. Wt: 214.65 g/mol
InChI Key: FVNZSYXKUMKULD-UHFFFAOYSA-N
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Description

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (2-CPH) is an organic compound that is commonly used in scientific research. 2-CPH is a derivative of acetic acid, and it is a white, crystalline solid. It is soluble in water and is generally used in its hydrochloride form. 2-CPH is a versatile compound that is used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • Environmental Impact and Detection of Herbicides : Research includes the analysis of global trends and studies on the toxicity and mutagenicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the importance of monitoring and understanding the ecological impact of chemical substances (Zuanazzi et al., 2020).

  • Photolytic Transformation Studies : Studies on the photolytic transformation of compounds, like diclofenac, explore how sunlight can break down chemical substances in water, leading to the formation of various transformation products. This research is vital for understanding the environmental fate of chemicals (Eriksson et al., 2010).

  • Synthesis of Biologically Active Compounds : Research into the synthesis of new classes of compounds, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, demonstrates the ongoing search for new antimicrobial agents. This area includes the development of novel synthetic routes and evaluation of biological activities (Jayadevappa et al., 2012).

  • Development of Analytical Methods : Studies on the development of sensitive and selective analytical methods for detecting pesticides in complex matrices show the importance of chemical analysis in environmental and health sciences. Such research supports efforts to monitor and mitigate the risks associated with chemical exposure (Omidi et al., 2014).

properties

IUPAC Name

2-(4-carbamimidoylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNZSYXKUMKULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719183
Record name (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

CAS RN

52798-09-1
Record name (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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